1,1,1,2-Tetrachloroethane

Catalog No.
S600226
CAS No.
630-20-6
M.F
C2H2Cl4
Cl3CCH2Cl
C2H2Cl4
M. Wt
167.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1,2-Tetrachloroethane

CAS Number

630-20-6

Product Name

1,1,1,2-Tetrachloroethane

IUPAC Name

1,1,1,2-tetrachloroethane

Molecular Formula

C2H2Cl4
Cl3CCH2Cl
C2H2Cl4

Molecular Weight

167.8 g/mol

InChI

InChI=1S/C2H2Cl4/c3-1-2(4,5)6/h1H2

InChI Key

QVLAWKAXOMEXPM-UHFFFAOYSA-N

SMILES

C(C(Cl)(Cl)Cl)Cl

solubility

less than 1 mg/mL at 68.9° F (NTP, 1992)
0.01 M
Soluble in acetone, benzene, chloroform; miscible in ethanol and ether
In water, 1.07X10+3 mg/L at 25 °C
Solubility in water, g/100ml at 25 °C: 0.11
0.1%

Synonyms

1,1,1,2-tetrachloroethane

Canonical SMILES

C(C(Cl)(Cl)Cl)Cl

The exact mass of the compound 1,1,1,2-Tetrachloroethane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68.9° f (ntp, 1992)0.01 msoluble in acetone, benzene, chloroform; miscible in ethanol and etherin water, 1.07x10+3 mg/l at 25 °csolubility in water, g/100ml at 25 °c: 0.110.1%. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Chlorinated - Supplementary Records. It belongs to the ontological category of chloroethanes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

1,1,1,2-Tetrachloroethane (CAS 630-20-6) is an asymmetric, highly chlorinated aliphatic hydrocarbon utilized primarily as a specialized precursor in fluorocarbon synthesis and as a solvent[1]. As a liquid at room temperature with a boiling point of 130.5 °C, it offers distinct thermal and reactive properties compared to its symmetric isomer [2]. Its procurement value is largely driven by its structural asymmetry, which dictates its specific reactivity profile during catalytic hydrofluorination and dehydrochlorination processes, making it an essential building block for targeted next-generation refrigerants and fluorinated intermediates.

Generic substitution of 1,1,1,2-tetrachloroethane with its more common symmetric isomer, 1,1,2,2-tetrachloroethane, fundamentally disrupts downstream synthetic pathways [1]. Because the chlorine atoms are distributed asymmetrically (three on one carbon, one on the other), catalytic fluorination yields specific asymmetric fluorocarbons (such as 1,1,1,2-tetrafluoroethane, HFC-134a) without requiring complex post-reaction isomerization [2]. Substituting with the symmetric 1,1,2,2-tetrachloroethane results in symmetric fluorinated products (e.g., HFC-134) and alters the dehydrochlorination degradation profile, leading to entirely different intermediate streams and rendering the substitute useless for targeted asymmetric fluorocarbon manufacturing.

Thermal Processability and Distillation Separation

1,1,1,2-Tetrachloroethane exhibits a boiling point of 130.5 °C, which is significantly lower than the 146.5 °C boiling point of its symmetric counterpart, 1,1,2,2-tetrachloroethane [1]. This 16.0 °C differential is critical for industrial separation and purification workflows. When recovering solvents or isolating specific chlorinated fractions, this distinct volatility allows for precise distillation cuts, ensuring that the asymmetric isomer can be isolated or stripped without thermal degradation or co-distillation of the symmetric isomer [2].

Evidence DimensionBoiling point
Target Compound Data130.5 °C
Comparator Or Baseline146.5 °C (1,1,2,2-Tetrachloroethane)
Quantified Difference16.0 °C lower boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Enables efficient thermal separation and purification in mixed chlorinated hydrocarbon streams without cross-contamination.

Precursor Specificity for HFC-134a Synthesis

The asymmetric structure of 1,1,1,2-tetrachloroethane makes it a direct precursor for 1,1,1,2-tetrafluoroethane (HFC-134a) via catalytic fluorination with anhydrous hydrogen fluoride over chromia or aluminum fluoride catalysts [1]. In contrast, using 1,1,2,2-tetrachloroethane under identical hydrofluorination conditions yields symmetrical isomers such as 1,1,2,2-tetrafluoroethane (HFC-134) or intermediate 1,2-dichloro-1,1-difluoroethane (HCFC-132b) [2]. The use of the 1,1,1,2-isomer bypasses the need for complex downstream isomerization steps, directly providing the required asymmetric framework for the target refrigerant.

Evidence DimensionPrimary fluorination product structure
Target Compound DataYields asymmetric 1,1,1,2-tetrafluoroethane (HFC-134a)
Comparator Or BaselineYields symmetric 1,1,2,2-tetrafluoroethane (HFC-134) or HCFC-132b (1,1,2,2-Tetrachloroethane)
Quantified Difference100% shift in product symmetry (asymmetric vs. symmetric)
ConditionsVapor-phase catalytic fluorination with HF over Cr2O3 or AlF3 catalysts

Procuring the correct isomer is mandatory for synthesizing HFC-134a, as the symmetric isomer cannot produce the required asymmetric refrigerant directly.

Dehydrochlorination Pathway and Intermediate Generation

1,1,1,2-Tetrachloroethane undergoes dehydrochlorination to yield specific intermediates, prominently including 1,1-dichloroethene, depending on the catalytic or abiotic conditions [1]. In contrast, the symmetric 1,1,2,2-tetrachloroethane primarily dehydrochlorinates to yield trichloroethylene and HCl without forming 1,1-dichloroethene[2]. This divergence in elimination pathways means that 1,1,1,2-tetrachloroethane provides a distinct intermediate profile for downstream synthesis, making it non-interchangeable when specific asymmetric chlorinated alkenes are required.

Evidence DimensionDehydrochlorination product profile
Target Compound DataYields 1,1-dichloroethene
Comparator Or BaselineYields primarily trichloroethylene (1,1,2,2-Tetrachloroethane)
Quantified DifferenceDistinct product distribution (1,1-dichloroethene vs trichloroethylene)
ConditionsAbiotic or transition-metal catalyzed dehydrochlorination

Determines the viability of the compound as a precursor for specific downstream chlorinated building blocks.

Precursor for Asymmetric Hydrofluorocarbons (HFC-134a)

Driven by its specific asymmetric chlorine distribution, 1,1,1,2-tetrachloroethane is the required starting material for the synthesis of 1,1,1,2-tetrafluoroethane (HFC-134a) via gas-phase catalytic fluorination [1]. It is specifically chosen over symmetric isomers to ensure the final refrigerant molecule retains the required asymmetry without additional isomerization steps.

Synthesis of HCFC-133a Intermediates

In multi-step fluorination workflows, 1,1,1,2-tetrachloroethane is utilized to produce 2-chloro-1,1,1-trifluoroethane (HCFC-133a), a critical intermediate[2]. Its specific reactivity profile over chromia or aluminum fluoride catalysts allows for targeted conversion to this hydrochlorofluorocarbon, which is structurally impossible to achieve using symmetric chlorinated feedstocks.

Specialized Solvent and Distillation Standard

Due to its distinct boiling point of 130.5 °C, which is 16.0 °C lower than the more common 1,1,2,2-tetrachloroethane, this compound is employed in specialized solvent applications and as a calibration standard in complex distillation separations [3]. It allows chemical engineers to benchmark separation efficiency in mixed chlorinated hydrocarbon recovery processes.

Physical Description

1,1,1,2-tetrachloroethane is a clear colorless liquid. (NTP, 1992)
YELLOW-TO-RED LIQUID.
Yellowish-red liquid.

Color/Form

Colorless, heavy liquid

XLogP3

2.7

Boiling Point

266.9 °F at 760 mm Hg (NTP, 1992)
130.5 °C
130.2 °C
267°F

Density

1.5406 at 68 °F (NTP, 1992)
1.5406 g/cu cm at 20 °C
Relative density (water = 1): 1.54
1.54

LogP

log Kow = 2.93 (est)
2.66

Melting Point

-94.4 °F (NTP, 1992)
-70.2 °C
-94°F

UNII

0S5MKE574X

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 10 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 7 of 10 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (57.14%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H312 (14.29%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (14.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (42.86%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (57.14%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (71.43%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (28.57%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (28.57%): Suspected of causing cancer [Warning Carcinogenicity];
H412 (14.29%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

INDUCTION HEPATOCARCINOGENESIS PRIMARILY THROUGH A PROMOTING MECHANISM.

Vapor Pressure

10 mm Hg at 66.7 °F ; 20 mm Hg at 89.8° F (NTP, 1992)
12.00 mmHg
12.0 mm Hg at 25 °C
Vapor pressure, kPa at 25 °C: 1.9
(77°F): 14 mmHg

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

630-20-6
23425-39-0

Wikipedia

1,1,1,2-tetrachloroethane

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

1,1,1,2-Tetrachloroethane is not produced on an industrial scale. It is an undesired byproduct mainly from the production of 1,1,1-trichloroethane from 1,1-dichloroethane, 1,1,2-trichloroethane and 1,1,2,2-tetrachloroethane from 1,2-dichloroethane. ... It can be prepared in highly purified form by isomerization of 1,12,2-tetrachloroethane or by chlorination of 1,1-dichloroethylene at approximately 40 °C in the liquid phase. Aluminum chloride is used in both reactions as a Lewis catalyst.

General Manufacturing Information

Ethane, 1,1,1,2-tetrachloro-: ACTIVE
1,1,1,2-Tetrachloroethane is often an incidental by-product in the manufacture of chlorinated ethanes. It can be prepared by heating the 1,1,2,2-isomer with anhydrous aluminum chloride or chlorination of 1,1-dichloroethylene at 40 °C.
Not produced for sale in bulk quantities ... It is present as an unisolated intermediate in some processes for the manufacture of trichloroethylene and tetrachloroethylene from ethylene dichloride.
1,1,1,2-Tetrachloroethane has no known commercial use other than as an unisolated process intermediate.

Analytic Laboratory Methods

EMSLC Method 502.1, Volatile Halogenated Organic Compounds in Water by Purge and Trap Gas Chromatography; Gas Chromatography Electrolytic Conductivity Detector; detection limit not reported
EMSLC Method 524.1, Measurement of Purgeable Organic Compounds in Water by Packed Column Gas Chromatography/Mass Spectrometry; Gas Chromatography/Mass Spectrometry; detection limit not reported.
OSW Method 8021; Halogenated and Aromatic Volatiles By Gas Chromatography using Electrolytic Conductivity and Photoionization Detectors in Series: Capillary Technique; Capillary Gas Chromatography Electrolytic Conductivity Detector; detection limit = 0.0050 ug/l .
OSW Method 8240A; Volatile Organics by Gas Chromatography/Mass Spectrometry (GC/MS): Packed Column Technique; Gas Chromatography/Mass Spectrometry; detection limit = 5.0 ug/kg (solid), 5.0 ug/l (liquid).
For more Analytic Laboratory Methods (Complete) data for 1,1,1,2-TETRACHLOROETHANE (15 total), please visit the HSDB record page.

Storage Conditions

Store in tightly closed containers in a cool, well-ventilated area away from potassium; sodium; dinitrogen tetraoxide; potassium hydroxide; nitrogen tetraoxide; sodium potassium alloy; 2,4-dinitrophenyl disulfide. Metal containers involving the transfer of 5 gallons or more of this chemical should be grounded and bonded.
Before being stored or transported over longer periods of time, chlorinated ethanes ... should be carefully analyzed for water, free acid, and stabilizers because decomposition may lead to excessive corrosion. ... Chlorinated ethanes should not be brought into contact with tanks, containers, valves, etc made of aluminum. /Chloroethanes/

Dates

Last modified: 08-15-2023

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